Cas no 83724-41-8 (Tris(2-methoxyphenyl)bismuthine)

Tris(2-methoxyphenyl)bismuthine structure
83724-41-8 structure
Product Name:Tris(2-methoxyphenyl)bismuthine
Numero CAS:83724-41-8
MF:C21H21BiO3
MW:530.370023488998
MDL:MFCD00092705
CID:720549
PubChem ID:87577565
Update Time:2025-05-20

Tris(2-methoxyphenyl)bismuthine Proprietà chimiche e fisiche

Nomi e identificatori

    • Bismuthine,tris(2-methoxyphenyl)-
    • Tris(2-methoxyphenyl)bismuthine
    • tris(2-methoxyphenyl)bismuthane
    • tris-(2-methoxyphenyl)bismuthane
    • VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Tris(2-methoxyphenyl)bismuthine (ACI)
    • Tris(2-methoxyphenyl)bismuth
    • T72981
    • DTXSID00370098
    • MFCD00092705
    • T1838
    • SCHEMBL1539178
    • AKOS015851741
    • 83724-41-8
    • DB-056738
    • MDL: MFCD00092705
    • Inchi: 1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3;
    • Chiave InChI: VFWRGMGLLNCHIA-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C([Bi](C2C(OC)=CC=CC=2)C2C(OC)=CC=CC=2)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 530.12900
  • Massa monoisotopica: 530.12947g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 6
  • Complessità: 334
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 27.7
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: solido
  • Punto di fusione: 160.0 to 163.0 deg-C
  • PSA: 27.69000
  • LogP: 4.48620
  • Solubilità: Non determinato

Tris(2-methoxyphenyl)bismuthine Informazioni sulla sicurezza

Tris(2-methoxyphenyl)bismuthine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162398-1G
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
¥529.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162398-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
250mg
¥204.90 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T867797-250mg
Tris(2-methoxyphenyl)bismuthine
83724-41-8 ≥97%
250mg
241.20 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1838-1G
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
¥1230.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T1838-1g
Tris(2-methoxyphenyl)bismuthine
83724-41-8 97.0%(T)
1g
¥920.0 2022-06-10
eNovation Chemicals LLC
Y1251630-250mg
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 97%
250mg
$165 2024-06-07
eNovation Chemicals LLC
Y1251630-1g
TRIS(2-METHOXYPHENYL)BISMUTHINE
83724-41-8 97%
1g
$340 2024-06-07
Cooke Chemical
T0057631-1g
Tris(2-methoxyphenyl)bismuthine
83724-41-8 >97.0%(T)
1g
RMB 736.00 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-476467-1 g
Tris(2-methoxyphenyl)bismuthine,
83724-41-8
1g
¥1,128.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-476467-1g
Tris(2-methoxyphenyl)bismuthine,
83724-41-8
1g
¥1128.00 2023-09-05

Tris(2-methoxyphenyl)bismuthine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; 30 min, rt → 65 °C; 65 °C → rt
1.2 Reagents: Sodium chloride ;  rt
Riferimento
High efficient copper-promoted N-arylation of secondary and primary amines with triarylbismuth reagents under mild conditions
Zhou, Xuehao; et al, Journal of Molecular Structure, 2023, 1294,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Bismuth trichloride
Riferimento
Estimation of the magnitude of quadrupole relaxation enhancement in the context of magnetic resonance imaging contrast
Kruk, Danuta ; et al, Journal of Chemical Physics, 2019, 150(18), 184306/1-184306/9

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Calcium carbonate ,  Copper ,  Bismuth ,  Cuprous iodide ;  12 h, rt
Riferimento
A novel dry route to ortho-functionalized triarylbismuthanes that are difficult to access by conventional wet routes
Urano, Mika; et al, Chemical Communications (Cambridge, 2003, (10), 1202-1203

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Dichloromethane
2.1 -
Riferimento
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Dichloromethane
2.1 -
Riferimento
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Zinc Catalysts: Trifluoroacetic acid ,  Allyl chloride ,  Cobalt dibromide Solvents: Acetonitrile ;  15 min, 20 °C
1.2 20 °C
1.3 Reagents: Bismuth trichloride Solvents: Acetonitrile ;  18 h, 20 °C
Riferimento
Advanced preparation of functionalized triarylbismuths and triheteroaryl-bismuths: new scope and alternatives
Urgin, Karene; et al, Tetrahedron Letters, 2012, 53(15), 1894-1896

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Bismuth trichloride Solvents: Tetrahydrofuran
Riferimento
Aryl bismuth phosphinates [BiAr2(O(O)PRR')]: structure-activity relationships for antibacterial activity and cytotoxicity
Herdman, Megan E.; et al, Dalton Transactions, 2022, 51(24), 9323-9335

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Benzene
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 16

Condizioni di reazione
Riferimento
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Metodo di produzione 17

Condizioni di reazione
Riferimento
Stabilized bismuthonium ylides bearing a highly cross-conjugated ylidic carbon atom: synthesis, structures, and reactions
Matano, Yoshihiro; et al, Journal of Organometallic Chemistry, 2000, 611(1-2), 89-99

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 20

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Dichloromethane
1.2 Solvents: Acetonitrile
2.1 Solvents: Chloroform-d
Riferimento
Dimeric Triarylbismuthane Oxide: A Novel Efficient Oxidant for the Conversion of Alcohols to Carbonyl Compounds
Matano, Yoshihiro; et al, Journal of the American Chemical Society, 2001, 123(26), 6443-6444

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Water Solvents: Dichloromethane ;  2 h, 0 °C
2.1 Solvents: Dichloromethane ;  30 min, rt
Riferimento
Diverse Structures and Remarkable Oxidizing Ability of Triarylbismuthane Oxides. Comparative Study on the Structure and Reactivity of a Series of Triarylpnictogen Oxides
Matano, Yoshihiro; et al, Organometallics, 2004, 23(23), 5471-5480

Tris(2-methoxyphenyl)bismuthine Raw materials

Tris(2-methoxyphenyl)bismuthine Preparation Products

Tris(2-methoxyphenyl)bismuthine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
Numero d'ordine:A1207209
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:57
Prezzo ($):154.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83724-41-8)Tris(2-methoxyphenyl)bismuthine
A1207209
Purezza:99%
Quantità:1g
Prezzo ($):154.0
Email